Methyl 2-(4-((3-hydroxypropyl)amino)-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate
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Description
Methyl 2-(4-((3-hydroxypropyl)amino)-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O6S and its molecular weight is 455.49. The purity is usually 95%.
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Scientific Research Applications
Nitration and Derivatives Synthesis
Nitration processes involving thiophene carboxylates, such as those related to the chemical structure , have been studied for their potential to yield novel compounds. For instance, Barker et al. (2001) explored the nitration of methyl-3-hydroxythiophene-2-carboxylate, leading to products that facilitated the preparation of thieno[3,4-b][1,4]oxazine ring systems, demonstrating the compound's versatility in synthesizing novel heterocyclic structures Barker, J. M., Huddleston, P., Wood, M., & Burkitt, Simon A. (2001). Journal of Chemical Research.
Amino Acetate Functionalized Compounds
Research on amino acetate functionalized compounds, which share functional group similarities with the compound , highlighted their application in the development of anticancer drugs. Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes and evaluated their cytotoxicity against various human tumor cell lines, indicating potential medicinal applications Basu Baul, T. S., Basu, Smita, Vos, D., & Linden, A. (2009). Investigational New Drugs.
Catalysis and Asymmetric Synthesis
The use of derivatives of thiophene carboxylates in catalysis was explored by Ruiz-Olalla et al. (2015), who developed homochiral methyl 4-aminopyrrolidine-2-carboxylates through asymmetric cycloadditions. These compounds, akin to the one , were utilized in catalyzing asymmetric Michael additions of ketones to nitroalkenes, demonstrating the compound's utility in asymmetric synthesis Ruiz-Olalla, Andrea, Retamosa, M. G., & Cossío, F. (2015). The Journal of Organic Chemistry.
Polymer Synthesis and Characterization
The chemical structure's relevance extends to polymer science, where novel aromatic polyimides have been synthesized. Butt et al. (2005) synthesized new diamines and polymerized them with various dianhydrides, including structures related to the compound of interest, leading to polymers with desirable solubility and thermal properties Butt, M., Akhtar, Zareen, Zafar-uz-Zaman, M., & Munir, A. (2005). European Polymer Journal.
Optical Properties in Material Science
Research into the optical properties of materials also utilizes compounds similar to the one . Takagi et al. (2013) synthesized poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, revealing insights into the π-stacked interaction between oligothiophene chromophores and their impact on the optical properties of the polymers Takagi, Koji, Nobuke, Katsuya, Nishikawa, Yuma, & Yamakado, R. (2013). Polymer Journal.
Properties
IUPAC Name |
methyl 2-[[4-(3-hydroxypropylamino)-3-nitrobenzoyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-31-22(28)19-16(14-6-3-2-4-7-14)13-32-21(19)24-20(27)15-8-9-17(23-10-5-11-26)18(12-15)25(29)30/h2-4,6-9,12-13,23,26H,5,10-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRYOIZMASJWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)NCCCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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